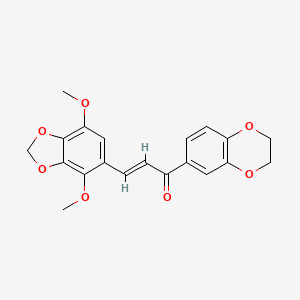![molecular formula C35H31N3O6S B11476919 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-2-oxoacetamide](/img/structure/B11476919.png)
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a diverse array of functional groups, making it intriguing for both synthetic chemists and researchers in various fields. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide insights based on similar structures. Researchers often employ strategies like heterocyclic chemistry, multicomponent reactions, and protecting group manipulations.
Reaction Conditions:
-
Heteroarylation Reactions: : These reactions introduce heterocyclic moieties into aromatic systems. For instance, indoles can be functionalized using transition metal-catalyzed cross-coupling reactions with aryl halides or boronic acids .
-
Protodeboronation
- Alkyl boronic esters can undergo protodeboronation, leading to the formation of new C–C bonds .
- The compound’s specific preparation may involve similar principles.
Industrial Production:
While industrial-scale synthesis details are proprietary, academic research informs the development of scalable methods.
Chemical Reactions Analysis
Reactions:
Oxidation/Reduction: Depending on the functional groups, this compound may undergo oxidation (e.g., converting a benzylic alcohol to a ketone) or reduction (e.g., reducing a nitro group).
Substitution: Aromatic substitution reactions (e.g., nucleophilic aromatic substitution) are common.
Amide Formation: The compound contains an amide group, likely formed via reaction with an acyl chloride or anhydride.
Common Reagents:
- Palladium catalysts (for cross-coupling reactions)
- Lewis acids (e.g., InCl₃ for heteroarylation )
- Base (for amide formation)
Major Products:
The compound’s reactivity will yield various derivatives, including regioisomers and stereoisomers.
Scientific Research Applications
This compound’s versatility contributes to its widespread use:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its diverse pharmacophores.
Materials Science: Its functional groups make it valuable for designing novel materials.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The compound’s effects likely involve interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related structures, such as indole-based derivatives or furan-containing molecules.
Remember that this compound’s uniqueness lies in its intricate structure, combining diverse functional groups
Properties
Molecular Formula |
C35H31N3O6S |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
2-(1-benzyl-7-ethylindol-3-yl)-N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C35H31N3O6S/c1-2-24-9-6-10-28-30(22-37(33(24)28)21-23-7-4-3-5-8-23)34(39)35(40)36-25-11-13-27-29-20-26(12-14-31(29)44-32(27)19-25)45(41,42)38-15-17-43-18-16-38/h3-14,19-20,22H,2,15-18,21H2,1H3,(H,36,40) |
InChI Key |
WFUUVUJXGGSELR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)NC4=CC5=C(C=C4)C6=C(O5)C=CC(=C6)S(=O)(=O)N7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476846.png)
![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11476852.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11476857.png)
![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
![4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11476883.png)
![3,5-Bis(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11476887.png)
![1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one](/img/structure/B11476894.png)
![N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B11476899.png)
![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11476900.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11476909.png)

![5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11476925.png)
